tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate
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Overview
Description
tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-methyl-1,3-oxazole-4-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-butylN-(5-methyl-1,3-oxazol-4-yl)carbamate can be compared with other oxazole derivatives, such as:
tert-butylN-(5-methyl-1,3-oxazol-4-yl)methanol: Similar in structure but with a hydroxyl group instead of a carbamate group.
tert-butylN-(5-methyl-1,3-oxazol-4-yl)amine: Contains an amine group instead of a carbamate group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-6-7(10-5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) |
InChI Key |
IBJKXGFHOGNYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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